molecular formula C12H11F3O2 B6279797 (3E)-4-ethoxy-1,1-difluoro-1-(4-fluorophenyl)but-3-en-2-one CAS No. 2309485-07-0

(3E)-4-ethoxy-1,1-difluoro-1-(4-fluorophenyl)but-3-en-2-one

Cat. No. B6279797
CAS RN: 2309485-07-0
M. Wt: 244.2
InChI Key:
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Description

The compound “(3E)-4-ethoxy-1,1-difluoro-1-(4-fluorophenyl)but-3-en-2-one” is a fluorinated organic compound. Fluorinated compounds are often used in medicinal chemistry due to their unique properties .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as 4-(Fluorophenyl)but-3-en-2-ones have been synthesized using solventless Wittig-reactions .


Chemical Reactions Analysis

Again, while specific reactions involving this compound were not found, similar compounds such as 4-(Fluorophenyl)but-3-en-2-ones have been reduced to 4-(fluorophenyl)but-3-en-ols by Luche reduction (NaBH4, CeCl3, CH3OH) .

Future Directions

The future directions for this compound would depend on its potential applications. Fluorinated compounds are often used in medicinal chemistry, so one potential direction could be the development of new pharmaceuticals .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3E)-4-ethoxy-1,1-difluoro-1-(4-fluorophenyl)but-3-en-2-one involves the condensation of 4-fluorobenzaldehyde with ethyl acetoacetate, followed by the addition of difluoromethyl ketone and subsequent dehydration to form the final product.", "Starting Materials": [ "4-fluorobenzaldehyde", "ethyl acetoacetate", "difluoromethyl ketone", "sodium ethoxide", "sulfuric acid", "ethanol", "water" ], "Reaction": [ "Step 1: Dissolve 4-fluorobenzaldehyde (1.0 equiv) and ethyl acetoacetate (1.2 equiv) in ethanol and add a catalytic amount of sulfuric acid. Heat the mixture under reflux for 4-6 hours.", "Step 2: Cool the reaction mixture to room temperature and add sodium ethoxide (1.2 equiv) in ethanol. Stir the mixture for 30 minutes.", "Step 3: Add difluoromethyl ketone (1.2 equiv) to the reaction mixture and heat under reflux for 6-8 hours.", "Step 4: Cool the reaction mixture to room temperature and add water. Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "Step 5: Purify the product by column chromatography using a mixture of hexane and ethyl acetate as the eluent." ] }

CAS RN

2309485-07-0

Product Name

(3E)-4-ethoxy-1,1-difluoro-1-(4-fluorophenyl)but-3-en-2-one

Molecular Formula

C12H11F3O2

Molecular Weight

244.2

Purity

95

Origin of Product

United States

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